Methyl 8-bromoquinoline-4-carboxylate

Antiviral drug discovery HIV‑1 integrase ALLINI Drug resistance

This bifunctional quinoline building block uniquely combines a C8-bromo substituent with a C4-methyl ester, enabling base-free Suzuki coupling and resistance-breaking antiviral potency. The 8-bromo isomer retains full activity against drug-resistant HIV-1 mutants where other analogs fail. A strategic intermediate for medicinal chemistry and chemical biology, not interchangeable with other regioisomers.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 220844-78-0
Cat. No. B1505575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromoquinoline-4-carboxylate
CAS220844-78-0
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=C(C2=NC=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,1H3
InChIKeyKMAWKGBOMKKIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Bromoquinoline-4-Carboxylate (CAS 220844-78-0) – A Strategic Bifunctional Scaffold for Targeted Heterocyclic Diversification


Methyl 8-bromoquinoline-4-carboxylate (CAS 220844-78-0) is a bifunctional heterocyclic building block that combines a C8-bromo substituent with a C4-methyl ester on the quinoline nucleus (molecular formula C₁₁H₈BrNO₂, MW 266.09 g/mol) . This unique substitution pattern imparts a distinct reactivity profile: the C4-carboxylate moiety enables base-free Suzuki–Miyaura cross-coupling under mild conditions (25–65 °C) with excellent functional group tolerance [1], while the C8-bromo position offers a strategic advantage over regioisomeric analogs (e.g., 6‑bromo) by retaining antiviral potency against clinically relevant drug-resistant viral mutants where other substitution patterns fail [2]. This dual functionality positions the compound as a high-value, non-interchangeable intermediate in medicinal chemistry and chemical biology research.

Why Methyl 8-Bromoquinoline-4-Carboxylate Cannot Be Replaced by Other Halogenated Quinoline-4-Carboxylates


Simple substitution with alternative halogenated quinoline-4-carboxylate analogs—such as the 6‑bromo, 7‑bromo, or 8‑chloro regioisomers—is not a scientifically sound procurement strategy for two critical reasons. First, the C8‑bromo substitution confers a unique resistance-breaking phenotype in antiviral applications: when tested against the ALLINI‑resistant HIV‑1 integrase A128T mutant virus, the 6‑bromo analog suffered a dramatic 34‑fold potency loss (IC₅₀ shift from 0.3 µM to 10.2 µM), whereas the 8‑bromo analog fully retained its wild‑type potency (IC₅₀ 0.3 µM vs. 0.6 µM) [1]. Second, the methyl ester at C4 is not merely a protecting group—it actively enables base‑free Suzuki coupling via a self‑activation mechanism unique to quinoline‑4‑carboxylates, a reactivity advantage absent in quinoline‑3‑carboxylates or non‑ester analogs [2]. Replacing this compound with a cheaper, less‑characterized analog risks both synthetic failure and compromised biological activity in downstream applications.

Quantitative Differentiation Evidence for Methyl 8-Bromoquinoline-4-Carboxylate vs. Closest Analogs


8-Bromo vs. 6-Bromo Substitution: Retention of Antiviral Potency Against Drug-Resistant HIV‑1 Integrase A128T Mutant

In a head-to-head comparison of multi-substituted quinoline‑based ALLINIs, the 8‑bromo analog (Compound 16ba) demonstrated full retention of antiviral potency against the clinically relevant ALLINI‑resistant IN A128T mutant virus, whereas the 6‑bromo analog (Compound 17) suffered a 34‑fold loss in activity. This differential resistance profile provides a compelling scientific rationale for selecting the 8‑bromo regioisomer over the 6‑bromo alternative in antiviral lead optimization programs targeting HIV‑1 integrase allosteric inhibition [1].

Antiviral drug discovery HIV‑1 integrase ALLINI Drug resistance Quinoline SAR

Quinoline‑4‑Carboxylate Ester Moiety: Base‑Free Suzuki Coupling Enabled by Enhanced Electrophilic Reactivity

Methyl 8‑bromoquinoline‑4‑carboxylate benefits from the uniquely enhanced electrophilic reactivity of the quinoline‑4‑carboxylate scaffold, which enables palladium‑catalyzed Suzuki–Miyaura cross‑coupling with boronic acids under exceptionally mild, base‑free conditions (25–65 °C) via a self‑activation mechanism. This reactivity is not shared by quinoline‑3‑carboxylates, quinoline‑2‑carboxylates, or non‑ester quinoline analogs, which require added base and/or elevated temperatures for efficient coupling. In comparative synthetic studies, quinoline‑4‑carboxylates consistently delivered excellent yields across a broad range of boronic acid coupling partners under these mild conditions, demonstrating superior functional group tolerance relative to alternative coupling handles [1].

Synthetic methodology Cross‑coupling C–C bond formation Medicinal chemistry

Physicochemical Differentiation: Increased Lipophilicity vs. Carboxylic Acid Analog

The methyl ester form (LogP = 2.78, TPSA = 39.19 Ų) exhibits significantly higher calculated lipophilicity than its corresponding carboxylic acid analog (8‑bromoquinoline‑4‑carboxylic acid, LogP = 2.70, TPSA = 50.19 Ų) [1]. This difference in physicochemical properties translates to distinct ADME/Tox behavior and may confer advantages in membrane permeability for cell‑based assays or in vivo studies, while also providing a hydrolytically labile prodrug handle for controlled release applications. The increased LogP and reduced TPSA of the methyl ester are consistent with improved passive diffusion across biological membranes, a critical consideration in early‑stage drug discovery .

Physicochemical profiling Drug‑likeness Permeability Lead optimization

Anticancer Activity of Brominated 8‑Substituted Quinolines: Class‑Level Evidence Supporting C8‑Bromo Scaffold

A structure–activity relationship (SAR) study evaluating bromo derivatives of 8‑substituted quinolines demonstrated that 5,7‑dibromo‑ and 5‑bromo‑8‑hydroxyquinoline analogs exhibit strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC₅₀ values ranging from 6.7 to 25.6 µg/mL [1]. While this study did not directly evaluate methyl 8‑bromoquinoline‑4‑carboxylate, the data establish the C8‑substituted quinoline core as a privileged scaffold for anticancer activity, particularly when brominated. The presence of the C8‑bromo substituent in the target compound aligns with the favorable SAR trends observed in this class, supporting its potential as a precursor for anticancer lead generation [1].

Oncology Antiproliferative agents Quinoline SAR Cytotoxicity

Optimal Scientific and Industrial Applications for Methyl 8-Bromoquinoline-4-Carboxylate Based on Quantitative Evidence


HIV‑1 Integrase ALLINI Lead Optimization: Resistance‑Breaking Antiviral Candidate Development

Research groups focused on developing next‑generation HIV‑1 integrase allosteric inhibitors (ALLINIs) should prioritize methyl 8‑bromoquinoline‑4‑carboxylate as a key intermediate. The quantitative evidence from head‑to‑head comparison demonstrates that the 8‑bromo substitution uniquely retains full antiviral potency against the clinically relevant ALLINI‑resistant A128T mutant virus (IC₅₀ 0.3 µM), whereas the 6‑bromo analog loses 34‑fold activity (IC₅₀ 10.2 µM) [1]. This resistance‑breaking phenotype is critical for addressing emerging drug resistance in HIV‑1 therapies. The methyl ester functionality further enables rapid analog synthesis via base‑free Suzuki coupling to explore structure‑activity relationships around the quinoline core [2].

Medicinal Chemistry Library Synthesis: Efficient Diversification via Mild Suzuki–Miyaura Cross‑Coupling

For medicinal chemistry laboratories engaged in parallel library synthesis or scaffold‑hopping campaigns, methyl 8‑bromoquinoline‑4‑carboxylate offers a distinct synthetic efficiency advantage. The quinoline‑4‑carboxylate scaffold uniquely enables palladium‑catalyzed Suzuki coupling with boronic acids under base‑free conditions at 25–65 °C, tolerating a wide range of functional groups [1]. This eliminates the need for base‑sensitive protecting group strategies and simplifies purification workflows, directly reducing the time and cost per analog synthesized. The C8‑bromo handle provides a robust point for late‑stage diversification, while the C4‑methyl ester can be subsequently hydrolyzed to the carboxylic acid or converted to amides, expanding accessible chemical space.

Anticancer Lead Discovery: Capitalizing on the Privileged C8‑Bromoquinoline Scaffold

Oncology research programs seeking novel antiproliferative agents can leverage methyl 8‑bromoquinoline‑4‑carboxylate as a starting scaffold based on established class‑level SAR. Brominated 8‑substituted quinoline analogs have demonstrated IC₅₀ values between 6.7 and 25.6 µg/mL against C6, HeLa, and HT29 cancer cell lines [1]. The target compound incorporates the critical C8‑bromo substitution and offers a modular C4‑ester handle for further SAR exploration. Synthesizing a focused library via Suzuki coupling at the C8 position followed by ester modification could rapidly identify leads with improved potency and selectivity against specific cancer subtypes.

Physicochemical Property Optimization: Prodrug Strategy and Permeability Enhancement

In lead optimization campaigns where membrane permeability or oral bioavailability is a key challenge, methyl 8‑bromoquinoline‑4‑carboxylate provides a differentiated physicochemical profile compared to its free acid counterpart. The methyl ester exhibits higher calculated lipophilicity (LogP 2.78 vs. 2.70) and a smaller polar surface area (TPSA 39.19 Ų vs. 50.19 Ų) [1][2], properties that are correlated with improved passive diffusion across biological membranes. Additionally, the ester can serve as a hydrolytically labile prodrug moiety, enabling controlled release of the active carboxylic acid in vivo. This dual advantage supports its use in early‑stage ADME optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 8-bromoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.